molecular formula C8H8BrNO2 B2491710 1-(Bromomethyl)-2-methyl-4-nitrobenzene CAS No. 22162-14-7

1-(Bromomethyl)-2-methyl-4-nitrobenzene

Cat. No.: B2491710
CAS No.: 22162-14-7
M. Wt: 230.061
InChI Key: KEQVEPTWWMCODQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a methyl group, and a nitro group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methyl-4-nitrobenzene can be synthesized through the bromination of 2-methyl-4-nitrotoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to minimize side reactions and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

  • Substituted benzyl derivatives from nucleophilic substitution.
  • 2-methyl-4-nitroaniline from reduction.
  • 2-methyl-4-nitrobenzoic acid from oxidation.

Scientific Research Applications

1-(Bromomethyl)-2-methyl-4-nitrobenzene is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of functionalized polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions due to its reactive functional groups.

Comparison with Similar Compounds

    1-(Bromomethyl)-4-nitrobenzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive.

    2-Bromo-4-nitrotoluene: Similar structure but with the bromine atom directly attached to the benzene ring, leading to different reactivity patterns.

    4-Nitrobenzyl Bromide: Similar functional groups but different substitution pattern, affecting its chemical behavior.

Uniqueness: 1-(Bromomethyl)-2-methyl-4-nitrobenzene is unique due to the presence of both a bromomethyl group and a nitro group on the benzene ring, providing a combination of electrophilic and nucleophilic reactivity. The methyl group adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

1-(bromomethyl)-2-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQVEPTWWMCODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4.55 g (27.2 mmol) (2-methyl-4-nitro-phenyl)-methanol 10.8 g (40.8 mmol) triphenylphosphine and 13.7 g (40.8 mmol) carbon tetrabromide is added at 0° C. The reaction mixture is stirred at room temperature for 1 h. After that the reaction mixture is filtered and the filtrate is concentrated in vacue. The residue is purified by chromatography (silicagel, 100% hexane=>100% EtOAc) to afford the title compound as an oil.
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (2-methyl-4-nitrophenyl)methanol (2 g, 12 mmol) in DCM (25 ml) in an ice-water bath under nitrogen was added a solution of phosphorous tribromide (1.13 ml, 12 mmol, Aldrich) in DCM (20 ml). The resulting solution was allowed to warm to ambient temperature and stirred for 2 h. The reaction mixture was poured onto ice-water (70 ml) and saturated sodium hydrogen carbonate (30 ml). The mixture was diluted with DCM (50 ml) and the phases separated. The aqueous extract was washed with DCM (20 ml). The combined organic extracts were washed with water (50 ml), dried (MgSO4), filtered and the solvent removed in vacuo to leave 1-(bromomethyl)-2-methyl-4-nitrobenzene as a yellow solid (1.5 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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